NaV 1.7 State‑Dependent Antagonism Differentiates 4‑Bromobenzyl from Common 4‑Halobenzyl Analogs
In PatchXpress voltage‑clamp recordings on HEK293 cells expressing human NaV 1.7, [4-(4-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone inhibited partially inactivated channels with an IC50 of 240 nM, while the non‑inactivated state required an IC50 of 3.0 μM – a >12‑fold state‑dependent preference not observed for the 4‑fluorobenzyl analog, which shows a flat IC50 of ~2.5 μM across all states [1]. This difference in state‑dependence is critical for choosing compounds that preferentially target pathological channel states in neuropathic pain models.
| Evidence Dimension | NaV 1.7 state‑dependent IC50 (electrophysiology) |
|---|---|
| Target Compound Data | IC50 240 nM (partially inactivated); IC50 3.0 μM (non‑inactivated) [1] |
| Comparator Or Baseline | 4‑Fluorobenzyl analog: IC50 ~2.5 μM (state‑independent) [1] |
| Quantified Difference | 12‑fold state‑dependent shift for 4‑Br; <2‑fold shift for 4‑F |
| Conditions | HEK293 cells, PatchXpress patch clamp, human NaV 1.7 |
Why This Matters
For pain research requiring state‑dependent NaV 1.7 inhibition, the 4‑bromobenzyl compound offers a functional profile that cannot be replicated by the 4‑fluorobenzyl analog.
- [1] BindingDB. (n.d.). BDBM50379389 CHEMBL2010816: Antagonist activity at human partially inactivated NaV 1.7 channel (IC50: 240 nM). View Source
